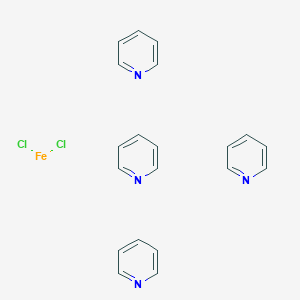

Dichlorotetrakis(pyridine)iron

Description

Properties

IUPAC Name |

dichloroiron;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H5N.2ClH.Fe/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQSAWIBLUAVAB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Fe]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2FeN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15138-92-8 | |

| Record name | Tetrapyridineiron(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of dichlorotetrakis(pyridine)iron(II)

An In-Depth Technical Guide to the Synthesis of Dichlorotetrakis(pyridine)iron(II)

Executive Summary

Dichlorotetrakis(pyridine)iron(II), FeCl₂(py)₄, is a cornerstone coordination complex that serves as a vital precursor in synthetic and catalytic chemistry.[1] Characterized by its yellow, crystalline solid form, this high-spin iron(II) complex features a well-defined trans-octahedral geometry.[2][3] Its significance stems from the labile nature of its pyridine ligands, which allows for facile substitution, making it an excellent starting material for the generation of more intricate iron-based catalysts.[1] These catalysts are instrumental in a variety of organic transformations, including hydrosilylation, cross-coupling reactions, and polymerization, leveraging iron's low cost and toxicity for sustainable chemical development.[1][4][5] This guide provides a comprehensive overview of the synthesis of FeCl₂(py)₄, detailing the underlying chemical principles, a robust step-by-step protocol, critical safety considerations, and methods for characterization to ensure purity and structural integrity.

Introduction: The Significance of a Versatile Iron Precursor

In the pursuit of sustainable and cost-effective catalysis, first-row transition metals have garnered immense interest. Iron, being the most abundant transition metal in the Earth's crust, is a particularly attractive candidate.[6] However, the utility of any metal in catalysis is fundamentally dependent on the availability of well-defined, reactive, and handleable precursor complexes. Dichlorotetrakis(pyridine)iron(II), FeCl₂(py)₄, is a paramount example of such a precursor.[3]

Its structure consists of a central iron(II) ion coordinated to four pyridine ligands and two chloride ions. X-ray crystallography confirms that the chloride ligands are arranged in a mutually trans configuration, resulting in an octahedral coordination geometry.[2][7] The iron(II) center possesses a d⁶ electron configuration. In the presence of pyridine and chloride, which are considered weak-field ligands, the crystal field stabilization energy is insufficient to overcome the energy required for electron pairing.[3] Consequently, the complex adopts a high-spin configuration with four unpaired electrons, a property that is crucial to its reactivity and magnetic behavior.[1][3] The lability of the pyridine ligands is a key feature, allowing them to be readily substituted to create a diverse array of catalytically active species.[1] This guide offers researchers and drug development professionals the foundational knowledge required to reliably synthesize and validate this essential chemical building block.

Mechanistic Insights and Chemical Principles

The synthesis of FeCl₂(py)₄ is a classic example of a coordination and ligand substitution reaction. The overall transformation is represented by the following equation:

FeCl₂ + 4 C₅H₅N → FeCl₂(C₅H₅N)₄[3]

The reaction is driven by the formation of a stable coordination complex. Anhydrous iron(II) chloride acts as a Lewis acid, seeking to accept electron pairs. Pyridine, with its lone pair of electrons on the nitrogen atom, functions as a Lewis base.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The iron(II) oxidation state is susceptible to oxidation to the more stable iron(III) state, especially in the presence of air and moisture.[3][8] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques is not merely a suggestion but a mandatory requirement to prevent the formation of undesirable iron(III) oxide-hydroxide impurities, which often present as brown or rust-colored contaminants.[3]

-

Excess Pyridine: The reaction is typically performed with an excess of pyridine.[2][8] This serves a dual purpose. First, according to Le Châtelier's principle, the excess reactant drives the equilibrium towards the formation of the tetrakis(pyridine) product. Second, the excess pyridine acts as the reaction solvent, ensuring the reactants remain solubilized and can readily interact.[8]

-

Reaction Spontaneity: The coordination of pyridine ligands to the iron(II) center is an exothermic process, often causing a noticeable increase in the temperature of the reaction mixture.[8] This spontaneity underscores the thermodynamic favorability of forming the stable FeCl₂(py)₄ complex.

The coordination process can be visualized as a stepwise substitution of weakly bound solvent molecules or bridging chloride ions in the solid FeCl₂ lattice with the stronger pyridine ligands until the thermodynamically stable octahedral complex is formed.[3]

Comprehensive Synthesis Protocol

This protocol describes a standard laboratory-scale . All operations must be conducted using standard Schlenk techniques or within a glovebox to maintain an inert atmosphere.

Reagent and Equipment Preparation

Table 1: Reagent Properties and Quantities

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Anhydrous Iron(II) Chloride | FeCl₂ | 126.75 | 2.53 g | 20.0 |

| Anhydrous Pyridine | C₅H₅N | 79.10 | 25 mL | 310 |

-

Iron(II) Chloride: Must be anhydrous. If using the hydrate (FeCl₂·4H₂O), it must be dehydrated prior to use. Commercial anhydrous FeCl₂ is often off-white or tan and should be used as is.[9]

-

Pyridine: Must be anhydrous. Use a freshly opened bottle or pyridine dried over KOH and distilled.

-

Equipment: Schlenk flask, magnetic stirrer, cannula, filtration frit (Schlenk filter), and argon or nitrogen gas supply. All glassware must be oven-dried before use.

Experimental Workflow Diagram

The overall synthesis and isolation workflow is summarized in the diagram below.

Caption: Diagram 1: Synthesis and Isolation Workflow.

Step-by-Step Procedure

-

Setup: Place a magnetic stir bar into a 100 mL Schlenk flask. Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

-

Adding Reagents: Under a positive pressure of argon, add the anhydrous iron(II) chloride (2.53 g). The solid should be a fine powder to maximize surface area.[8]

-

Reaction Initiation: Using a syringe or cannula, add the anhydrous pyridine (25 mL) to the flask with vigorous stirring. An immediate color change to yellow and the evolution of heat should be observed as the complex forms.[8]

-

Reaction Completion: Allow the mixture to stir at room temperature for at least one hour to ensure the complete conversion of FeCl₂. The product, FeCl₂(py)₄, will form as a vibrant yellow precipitate.[8]

-

Isolation: Isolate the yellow solid by filtration. This is best accomplished by transferring the slurry via cannula to a Schlenk filter frit.

-

Washing: Wash the isolated solid several times with small portions of anhydrous diethyl ether or hexane. This step is crucial for removing excess pyridine.

-

Drying: Dry the final product under high vacuum for several hours to remove any residual solvent. The result is a fine, yellow powder. The product should be stored under an inert atmosphere as it is air-sensitive.[3]

Structural Confirmation and Quality Control

Verifying the identity and purity of the synthesized FeCl₂(py)₄ is critical. The trans-octahedral geometry is a key structural feature.

Caption: Diagram 2: Coordination Geometry of FeCl₂(py)₄.

Table 2: Key Characterization Data

| Technique | Feature | Expected Result | Reference |

| IR Spectroscopy | C-N Stretching | Shift in pyridine C-N stretching bands to ~1600 cm⁻¹ confirms coordination. | [1] |

| UV-Vis Spectroscopy | d-d Transitions | Absorbance bands around 450 nm are characteristic of d-d transitions in the high-spin Fe(II) center. | [1] |

| Magnetic Susceptibility | Spin State | A magnetic moment (µ) of approximately 5.0 µB confirms the high-spin Fe(II) (S=2) configuration. | [1] |

| Elemental Analysis | Stoichiometry | C, H, N analysis should be within ±0.3% of the calculated values for C₂₀H₂₀Cl₂FeN₄. | [1] |

Safety and Handling

-

Iron(II) Chloride: Irritating to the skin, eyes, and respiratory system.[10] Handle in a well-ventilated area or fume hood.

-

Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected carcinogen. All manipulations should be performed in a certified fume hood.

-

Inert Atmosphere: The primary operational hazard is the failure to maintain an inert atmosphere, which will lead to the oxidation of the product and compromise the synthesis.[3]

Troubleshooting

-

Problem: The final product is brown or off-white.

-

Cause: Oxidation of Fe(II) to Fe(III). This indicates exposure to air or moisture.

-

Solution: Ensure all reagents are strictly anhydrous and that the inert atmosphere technique is flawless. The synthesis may need to be repeated with greater care.

-

-

Problem: Low yield.

-

Cause: Incomplete reaction or mechanical loss during transfer and filtration.

-

Solution: Ensure the FeCl₂ is a fine powder and allow for sufficient reaction time with vigorous stirring. Refine cannula transfer and filtration techniques to minimize loss.

-

-

Problem: Product is sticky or oily.

-

Cause: Incomplete removal of pyridine.

-

Solution: Wash the product thoroughly with a non-coordinating anhydrous solvent like diethyl ether or hexane. Ensure the product is dried under high vacuum for an extended period.

-

References

-

Dichlorotetrakis(pyridine)iron(II). (2023, September 29). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Synthesis of Dichlorotetrakis(pyridine) Iron (II) [FeCl2(py)4]. (2020, November 4). YouTube. Retrieved January 13, 2026, from [Link]

- Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. (2020). Inorganica Chimica Acta, 517, 120194.

-

Iron(II) chloride. (2023, December 27). In Wikipedia. Retrieved January 13, 2026, from [Link]

- Long, G. J., & Clarke, P. J. (1978). Crystal and molecular structures of trans-tetrakis(pyridine)dichloroiron(II), -nickel(II), and -cobalt(II) and trans-tetrakis(pyridine)dichloroiron(II) monohydrate. Inorganic Chemistry, 17(6), 1394–1401.

-

DICHLOROTETRAKIS(PYRIDINE)IRON. (n.d.). ChemBK. Retrieved January 13, 2026, from [Link]

-

Dichlorotetrakis(pyridine)iron. (n.d.). American Elements. Retrieved January 13, 2026, from [Link]

- Characterization of Iron RPy2N2 Azamacrocyclic Complexes as Carbon-Carbon Coupling C

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dichlorotetrakis(pyridine)iron(II) - Wikipedia [en.wikipedia.org]

- 3. Buy Dichlorotetrakis(pyridine)iron | 15138-92-8 [smolecule.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. bollerreview.tcu.edu [bollerreview.tcu.edu]

- 6. americanelements.com [americanelements.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Crystal Structure of Dichlorotetrakis(pyridine)iron(II)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorotetrakis(pyridine)iron(II), with the chemical formula FeCl₂(C₅H₅N)₄, is a foundational coordination complex that serves as a vital precursor in synthetic chemistry and as a model system for understanding the principles of coordination chemistry. This yellow, crystalline solid is distinguished by its well-defined trans-octahedral geometry and a high-spin iron(II) electronic configuration. This guide provides a comprehensive examination of its synthesis, crystal growth, detailed crystallographic structure, and key physicochemical properties. We will explore the causality behind the synthetic protocols, present a detailed analysis of its molecular geometry based on X-ray diffraction data, and discuss the electronic structure that dictates its magnetic and spectroscopic characteristics.

Synthesis and Crystal Growth: A Protocol for Purity

The synthesis of dichlorotetrakis(pyridine)iron(II) is a classic example of a coordination reaction, but one that demands rigorous control over the experimental environment to ensure the integrity of the iron(II) oxidation state.

Rationale for Experimental Design

The primary challenge in handling this compound is the propensity of the iron(II) center to oxidize to iron(III) in the presence of air. Therefore, the entire synthesis and purification process must be conducted under an inert atmosphere.

-

Exclusion of Air and Moisture: The use of Schlenk line techniques or a glove box is not merely a suggestion but a critical requirement. Oxygen acts as an oxidizing agent, while water can lead to the formation of the monohydrate, Fe(py)₄Cl₂·H₂O, which possesses a different crystal structure.

-

Stoichiometry and Reagent Choice: The reaction employs anhydrous ferrous chloride and an excess of pyridine. The excess pyridine serves two purposes: it acts as both the ligand and the reaction solvent, and its presence shifts the equilibrium to favor the formation of the tetrakis(pyridine) complex.

-

Crystal Growth: High-quality single crystals suitable for X-ray diffraction are obtained through slow recrystallization. The choice of a suitable solvent, such as anhydrous tetrahydrofuran (THF) or ethanol, is crucial. Slow cooling allows for the ordered deposition of molecules onto the crystal lattice, minimizing defects and yielding larger, more perfect crystals.

Detailed Experimental Protocol

This protocol outlines a self-validating system for synthesizing and crystallizing high-purity dichlorotetrakis(pyridine)iron(II).

Objective: To synthesize and crystallize dichlorotetrakis(pyridine)iron(II) suitable for single-crystal X-ray diffraction analysis.

Materials:

-

Anhydrous Iron(II) Chloride (FeCl₂)

-

Anhydrous Pyridine (C₅H₅N)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk Flask and Manifold

-

Magnetic Stirrer

Procedure:

-

Preparation: Under a positive pressure of nitrogen or argon, add finely ground anhydrous iron(II) chloride (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Reaction: Add an excess of anhydrous pyridine (approx. 10 eq) to the flask via cannula or syringe. The reaction is exothermic, and a yellow precipitate of FeCl₂(py)₄ will form almost immediately.

-

Completion: Stir the resulting slurry at room temperature for 2-3 hours to ensure complete reaction.

-

Isolation: Filter the yellow solid under inert atmosphere using a Schlenk filter stick or a cannula filtration setup. Wash the solid with a small amount of cold, anhydrous pyridine, followed by a non-coordinating solvent like hexane to remove excess pyridine.

-

Recrystallization: Transfer the crude product to a clean Schlenk flask. Add a minimal amount of hot, anhydrous THF to dissolve the solid completely.

-

Crystal Growth: Allow the flask to cool slowly and undisturbed to room temperature, and then store at 0-4 °C for 24-48 hours. Yellow crystals will deposit from the solution.

-

Final Isolation: Decant the mother liquor and dry the crystals under vacuum.

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction provides the definitive structural elucidation of dichlorotetrakis(pyridine)iron(II). The compound crystallizes in the tetragonal system, which is a key determinant of its molecular packing and overall symmetry.

Crystallographic Data

The structural parameters derived from X-ray analysis are summarized below. These data are foundational for understanding the precise arrangement of atoms in the crystal lattice.

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₂₀Cl₂FeN₄ | |

| Molecular Weight | 443.15 g·mol⁻¹ | |

| Crystal System | Tetragonal | |

| Space Group | I4₁/acd | |

| Unit Cell Dimension a | ~15.9 Å | |

| Unit Cell Dimension c | ~17.1 Å | |

| Unit Cell Volume | ~4350 ų | |

| Coordination Geometry | Octahedral | |

| Isomer | trans |

Molecular Geometry and Bonding

The iron(II) center is six-coordinate, bound to four nitrogen atoms from the pyridine ligands and two chloride anions.

-

Coordination Sphere: The four pyridine ligands occupy the equatorial plane, while the two chloride ligands are positioned at the axial sites, resulting in a trans-octahedral geometry. This arrangement is the most sterically and electronically favorable configuration.

-

Bond Lengths: The experimentally determined bond lengths are crucial for understanding the nature of the metal-ligand interactions.

-

Fe–N Distance: The iron-to-nitrogen bond length is approximately 2.229 Å. This distance is characteristic of high-spin iron(II) complexes with nitrogen-donor ligands.

-

Fe–Cl Distance: The iron-to-chlorine bond length is approximately 2.430 Å.

-

-

Comparative Analysis: When compared to its isostructural cobalt(II) and nickel(II) analogues, the Fe–N bond in the iron complex is the longest (Fe–N: 2.229 Å > Co–N: 2.183 Å > Ni–N: 2.133 Å). This trend can be attributed to the d⁶ electronic configuration of the high-spin Fe(II) ion, where the presence of two electrons in the anti-bonding eg orbitals results in a larger ionic radius and consequently longer metal-ligand bonds compared to Co(II) (d⁷) and Ni(II) (d⁸).

-

Pyridine Ring Orientation: The pyridine rings are not perfectly coplanar with the equatorial plane (defined by the four nitrogen atoms). They are tilted at a dihedral angle of approximately 51°. This tilting is likely a result of minimizing steric hindrance between adjacent pyridine ligands and potential weak hydrogen-bonding interactions between pyridine hydrogens and the axial chloride ligands.

Figure 1: Molecular structure of trans-dichlorotetrakis(pyridine)iron(II) with key bond lengths.

Electronic Structure and Physicochemical Properties

The arrangement of ligands around the iron(II) center dictates its electronic properties, which in turn govern its magnetism and reactivity.

Magnetic Properties: A High-Spin d⁶ System

Dichlorotetrakis(pyridine)iron(II) is a classic example of a paramagnetic, high-spin coordination complex.

-

Ligand Field Theory: The iron(II) center has a d⁶ electron configuration. In the octahedral field created by the four pyridine and two chloride ligands, the five d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. Pyridine and chloride are considered weak-field ligands, meaning the energy gap (Δₒ) between these sets is small.

-

Electron Configuration: Because the crystal field stabilization energy is less than the energy required to pair electrons, the electrons populate the orbitals according to Hund's rule. This results in a high-spin configuration with four unpaired electrons: (t₂g)⁴(eg)².

-

Magnetic Moment: The presence of four unpaired electrons imparts significant paramagnetism to the complex. The spin-only magnetic moment (μso) can be calculated using the formula μso = √n(n+2), where n is the number of unpaired electrons. For n=4, the calculated value is ~4.90 Bohr magnetons (BM), which aligns well with experimentally observed values of approximately 5.0 μB.

Figure 2: d-orbital splitting diagram for a high-spin d⁶ Fe(II) ion in a weak octahedral field.

Spectroscopic Features

UV-Vis spectroscopy reveals electronic transitions that are characteristic of the complex's structure. The spectrum typically shows broad, low-intensity bands in the visible region (~450 nm) corresponding to spin-forbidden d-d transitions, and more intense bands in the UV region (~320 nm) attributed to ligand-to-metal charge transfer (LMCT) events.

Reactivity and Stability

The reactivity of dichlorotetrakis(pyridine)iron(II) is dominated by the lability of its pyridine ligands. This property makes it an excellent starting material for the synthesis of other iron complexes through ligand substitution reactions. However, as noted, the complex is air-sensitive and must be handled under an inert atmosphere to prevent oxidation to Fe(III).

Conclusion

Dichlorotetrakis(pyridine)iron(II) is a coordination complex of fundamental importance. Its synthesis, while straightforward, requires meticulous technique to prevent oxidation. X-ray crystallography confirms a trans-octahedral geometry with specific Fe-N and Fe-Cl bond distances that reflect its high-spin d⁶ electronic configuration. This electronic structure is directly responsible for its characteristic paramagnetism. The lability of its pyridine ligands underpins its utility as a versatile precursor in inorganic and organometallic synthesis, making a thorough understanding of its crystal structure essential for researchers in the chemical and pharmaceutical sciences.

References

-

Long, G. J., & Clarke, P. J. (1978). Crystal and molecular structures of trans-tetrakis(pyridine)dichloroiron(II), -nickel(II), and -cobalt(II) and trans-tetrakis(pyridine)dichloroiron(II) monohydrate. Inorganic Chemistry, 17(6), 1394–1401. [Link]

-

Wikipedia. (n.d.). Dichlorotetrakis(pyridine)iron(II). Retrieved from [Link]

-

ResearchGate. (2018). Comparison of Fe-N bond lengths for [Fe(NCS)2(bpa)2] between calculation and experiment. [Link]

Introduction: The Significance of Spin in an Archetypal Iron(II) Complex

An In-Depth Technical Guide to the Magnetic Properties of Dichlorotetrakis(pyridine)iron(II)

Dichlorotetrakis(pyridine)iron(II), with the chemical formula FeCl₂(pyridine)₄, is a cornerstone coordination complex in inorganic chemistry.[1] Often appearing as a yellow, crystalline solid, its utility extends beyond being a mere textbook example; it serves as a valuable anhydrous precursor for synthesizing a variety of iron complexes and catalysts.[1] The compound adopts a well-defined trans-octahedral geometry, as confirmed by X-ray crystallography, where the central iron(II) ion is coordinated to four pyridine ligands in the equatorial plane and two chloride ligands in the axial positions.[2][3][4]

While its structure is foundational, the most compelling aspects of this complex for researchers in materials science and catalysis are its electronic and magnetic properties. FeCl₂(pyridine)₄ is a classic example of a high-spin iron(II) complex.[1][5] Understanding the origin of this magnetic behavior, and the precise methods to quantify it, is critical for predicting its reactivity and designing new functional materials. This guide provides a detailed exploration of the theoretical underpinnings of its magnetism, rigorous protocols for its experimental characterization, and a framework for interpreting the resulting data.

Theoretical Framework: Unveiling the High-Spin State

The magnetic properties of any transition metal complex are a direct consequence of its electronic structure. For dichlorotetrakis(pyridine)iron(II), this is governed by the d⁶ electron configuration of the Fe(II) center within the specific environment created by the ligands.[4]

Ligand Field Theory and d-Orbital Splitting

According to Ligand Field Theory (LFT), the six ligands surrounding the central metal ion remove the degeneracy of the five d-orbitals.[6] In the pseudo-octahedral environment of FeCl₂(pyridine)₄, the d-orbitals split into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g*).[7] The energy separation between these levels is known as the ligand field splitting parameter, Δₒ.

The magnitude of Δₒ is determined by the nature of the ligands. Pyridine and chloride are considered weak-field ligands. Consequently, the energy gap (Δₒ) they induce is relatively small.

The High-Spin Configuration: A Matter of Energy Economics

For a d⁶ ion like Fe(II), there are two possible ways to arrange the six valence electrons in the split d-orbitals:

-

Low-Spin: If Δₒ is large (strong-field ligands), it is energetically more favorable for electrons to pair up in the lower t₂g orbitals before occupying the high-energy e_g* orbitals. This results in a (t₂g)⁶ configuration with all electrons paired (S=0).

-

High-Spin: If Δₒ is small (weak-field ligands), the energy cost of placing an electron in the e_g* orbitals is less than the energy required to pair two electrons in the same t₂g orbital (the spin-pairing energy, P).[6] Electrons will therefore occupy all available orbitals singly before pairing, leading to a (t₂g)⁴(e_g*)² configuration.[7]

In dichlorotetrakis(pyridine)iron(II), the weak field generated by the pyridine and chloride ligands results in a Δₒ that is smaller than the spin-pairing energy. The complex thus adopts a high-spin configuration , which features four unpaired electrons (S=2).[4][5] This large number of unpaired electrons is the origin of its pronounced paramagnetic behavior.

Caption: High-spin d⁶ configuration of Fe(II) in an octahedral ligand field.

Experimental Characterization of Magnetic Properties

Quantifying the magnetic properties of a complex like FeCl₂(pyridine)₄ is essential to confirm its theoretical electronic structure. The primary parameter measured is the magnetic susceptibility (χ), which leads to the calculation of the effective magnetic moment (μ_eff).[8] Two powerful techniques are commonly employed for this purpose: SQUID Magnetometry and the Evans NMR Method.

Method 1: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used to measure very weak magnetic fields.[9] It is the gold standard for determining the temperature-dependence of magnetic susceptibility, providing deep insights into the electronic ground state and potential magnetic interactions.[10][11]

-

Sample Preparation: A precisely weighed sample (typically 5-15 mg) of crystalline dichlorotetrakis(pyridine)iron(II) is loaded into a gelatin capsule or a similar sample holder with a known, minimal diamagnetic contribution.

-

Mounting: The sample is mounted in a plastic straw and secured within the SQUID magnetometer's sample transport system.

-

Data Collection:

-

The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field (Zero-Field-Cooled, ZFC).

-

A small DC magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment is measured as the temperature is slowly increased from 2 K to 300 K.

-

Optionally, the sample can then be cooled back down in the presence of the field (Field-Cooled, FC) to check for any magnetic ordering phenomena.

-

-

Data Analysis: The raw magnetic moment data is converted to molar magnetic susceptibility (χ_M) after correcting for the sample mass, molecular weight, and the diamagnetic contributions of the sample holder and the compound itself (estimated using Pascal's constants).

The data is typically plotted as χ_M*T versus T. For an ideal paramagnet with no magnetic interactions, this plot should be a flat line.[12] The effective magnetic moment (μ_eff) is then calculated using the equation:

μ_eff = √(8 * χ_M * T) ≈ 2.828 * √(χ_M * T)

where μ_eff is in units of Bohr magnetons (μB).

Caption: Experimental workflow for SQUID magnetometry.

Method 2: The Evans NMR Method

The Evans method is a convenient and widely used technique for measuring the magnetic susceptibility of paramagnetic substances in solution using a standard NMR spectrometer.[8][13][14] It relies on the principle that a paramagnetic solute alters the local magnetic field experienced by the solvent and a reference compound, causing a shift in the reference compound's NMR frequency.[15]

-

Solution Preparation:

-

Prepare a stock solution of a suitable solvent (e.g., CDCl₃ or d₆-DMSO) containing a small amount (~1%) of an inert reference compound with a sharp NMR signal (e.g., tetramethylsilane (TMS) or tert-butanol).

-

Accurately weigh a sample of dichlorotetrakis(pyridine)iron(II) and dissolve it in a known volume of the stock solution to create a solution of precisely known concentration.

-

-

NMR Tube Assembly:

-

A coaxial NMR tube insert (or a sealed capillary) is filled with the pure stock solution (solvent + reference).

-

The outer, larger NMR tube is filled with the solution containing the paramagnetic sample. The insert is then carefully placed inside the outer tube.

-

-

NMR Data Acquisition:

-

The ¹H NMR spectrum of the prepared sample is acquired.

-

The spectrum will show two distinct signals for the reference compound: one from the inner tube (unaffected) and one from the outer tube (shifted by the paramagnetic complex).

-

-

Data Analysis:

-

The frequency difference (Δf in Hz) between the two reference signals is measured.

-

The mass magnetic susceptibility (χ_g) is calculated using the simplified equation for superconducting magnets: χ_g = (3 * Δf) / (4 * π * f * m) + χ_o + (χ_o * (d_o - d_s)) / m A more common and simplified form is often used: χ_g = (3 * Δf) / (2 * π * f * c) where f is the spectrometer frequency (in Hz) and c is the concentration of the paramagnetic substance (in g/cm³).

-

The molar magnetic susceptibility (χ_M) is obtained by multiplying χ_g by the molecular weight (M) of the complex.

-

Finally, the effective magnetic moment (μ_eff) is calculated at the measurement temperature (T) using: μ_eff = √(8 * χ_M * T)

-

Caption: Experimental workflow for the Evans NMR method.

Data Interpretation and Expected Results

For a high-spin d⁶ complex with four unpaired electrons (n=4), the theoretical spin-only magnetic moment (μ_so) can be calculated as:

μ_so = √[n(n+2)] = √[4(4+2)] = √24 ≈ 4.90 μB

Experimental values for octahedral Fe(II) complexes are often slightly higher than the spin-only value, typically in the range of 5.0–5.5 μB.[5] This is due to a small contribution from the orbital angular momentum which is not fully quenched in the actual molecular environment. The temperature dependence of the magnetic moment for dichlorotetrakis(pyridine)iron(II) generally follows the Curie Law, with the χ_M*T product remaining relatively constant over a wide temperature range.[16]

| Parameter | Theoretical Value (Spin-Only) | Typical Experimental Value | Method |

| Spin State (S) | 2 | 2 | - |

| Unpaired Electrons (n) | 4 | 4 | - |

| Effective Magnetic Moment (μ_eff) | ~4.90 μB | ~5.0 - 5.2 μB | SQUID, Evans Method |

| χ_M*T at 300 K | ~3.0 cm³·K·mol⁻¹ | ~3.1 - 3.4 cm³·K·mol⁻¹ | SQUID |

Table 1: Summary of theoretical and typical experimental magnetic properties for dichlorotetrakis(pyridine)iron(II).

Conclusion

The magnetic properties of dichlorotetrakis(pyridine)iron(II) are a direct and quantifiable manifestation of its electronic structure. The weak ligand field imposed by the four pyridine and two chloride ligands results in a high-spin d⁶ configuration with four unpaired electrons. This confers strong paramagnetic behavior upon the complex, characterized by an effective magnetic moment of approximately 5.0-5.2 μB. Both SQUID magnetometry and the Evans NMR method serve as robust, complementary techniques to experimentally verify this property. A thorough understanding and characterization of this magnetic behavior are fundamental for scientists leveraging this complex in the development of new catalysts, magnetic materials, and other advanced chemical applications.

References

-

Long, G. J., & Clarke, P. J. (1978). Crystal and molecular structures of trans-tetrakis(pyridine)dichloroiron(II), -nickel(II), and -cobalt(II) and trans-tetrakis(pyridine)dichloroiron(II) monohydrate. Inorganic Chemistry, 17(6), 1394–1401. [Link]

-

Freedman, D. E., Harman, W. H., Harris, T. D., Long, G. J., Chang, C. J., & Long, J. R. (2010). Slow Magnetic Relaxation in a High-Spin Iron(II) Complex. Journal of the American Chemical Society, 132(4), 1224–1225. [Link]

-

Ksenofontov, V., Spiering, H., & Gütlich, P. (2014). High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine. Magnetochemistry, 1(1), 2-15. [Link]

-

Gütlich, P., & Goodwin, H. A. (Eds.). (2004). Spin Crossover in Transition Metal Compounds I. Topics in Current Chemistry, 233. [Link]

-

Sams, J. R., & Tsin, T. B. (1976). On the magnetic properties of some distorted octahedral high-spin iron(II) complexes. Journal of the Chemical Society, Dalton Transactions, (5), 488-492. [Link]

-

McCormick, J. M. (2009). Magnetic Susceptibility by the Evans Method. Truman State University Department of Chemistry. [Link]

-

Freedman, D. E., et al. (2010). Slow Magnetic Relaxation in a High-Spin Iron(II) Complex. University of California, Berkeley. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Magnetic Susceptibility of Coordination Compounds. [Link]

-

Long, G. J., & Clarke, P. J. (1978). Crystal and molecular structures of trans-tetrakis(pyridine)dichloroiron(II), -nickel(II), and -cobalt(II) and trans-tetrakis(pyridine)dichloroiron(II) monohydrate. ACS Publications. [Link]

-

JoVE. (2017). The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility. Journal of Visualized Experiments. [Link]

-

Wikipedia. (n.d.). Dichlorotetrakis(pyridine)iron(II). [Link]

-

Baker, W. A., Jr., & Bobonich, H. M. (1964). Magnetic Properties of Some High-Spin Complexes of Iron(II). Inorganic Chemistry, 3(8), 1184–1188. [Link]

-

Kepp, K. P. (2011). Low-spin versus high-spin ground state in pseudo-octahedral iron complexes. Coordination Chemistry Reviews, 255(5-6), 623-636. [Link]

-

Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]

-

Hauser, A. (2004). Ligand Field Theoretical Considerations. Topics in Current Chemistry, 233, 49-58. [Link]

-

LibreTexts Chemistry. (2022). 2.8: Ligand Field Theory. [Link]

-

Nanalysis Corp. (2019). Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds. [Link]

-

Johnson, A. R. (2016). The Evans method. IONiC/VIPEr. [Link]

-

ResearchGate. (n.d.). Plot of the magnetometric (SQUID) data (at 50 mT) for the high-spin... [Link]

-

Burkill, H. A., Robertson, N., Vilar, R., White, A. J. P., & Williams, D. J. (2005). Synthesis, Structural Characterization, and Magnetic Studies of Polynuclear Iron Complexes with a New Disubstituted Pyridine Ligand. Inorganic Chemistry, 44(9), 3337–3346. [Link]

-

Förster, C., Ksenofontov, V., & Heinze, K. (2022). Panchromatic Absorption and Oxidation of an Iron(II) Spin Crossover Complex. Inorganic Chemistry, 61(3), 1549–1564. [Link]

-

Burkill, H. A., et al. (2005). Synthesis, structural characterization, and magnetic studies of polynuclear iron complexes with a new disubstituted pyridine ligand. PubMed. [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). SQUID Magnetic Property Measurement System. [Link]

-

PLASSMAT. (n.d.). SQUID magnetometry. [Link]

-

University of Melbourne. (n.d.). SQUID Magnetometer. [Link]

-

iMOD STC. (2023). Byte-sized QISE - Existing Sensing Technologies - SQUID Magnetometer. YouTube. [Link]

Sources

- 1. Dichlorotetrakis(pyridine)iron(II) - Wikipedia [en.wikipedia.org]

- 2. "Crystal and Molecular Structures of Trans-tetrakis(pyridine)dichloroir" by Gary J. Long and Peter J. Clarke [scholarsmine.mst.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy Dichlorotetrakis(pyridine)iron | 15138-92-8 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spin state switching in iron coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. youtube.com [youtube.com]

- 10. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 12. Research – Chemistry SQUID Magnetic Property Measurement System – UW–Madison [squid.chem.wisc.edu]

- 13. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 14. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 15. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 16. On the magnetic properties of some distorted octahedral high-spin iron(II) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

dichlorotetrakis(pyridine)iron(II) molecular geometry

An In-Depth Technical Guide to the Molecular Geometry of Dichlorotetrakis(pyridine)iron(II)

Abstract

Dichlorotetrakis(pyridine)iron(II), with the chemical formula FeCl₂(C₅H₅N)₄, is a pivotal coordination complex in the fields of synthetic and catalytic chemistry.[1][2] This guide provides a comprehensive examination of its molecular geometry, underpinned by definitive structural elucidation techniques and spectroscopic analysis. We will delve into the synthesis, the precise three-dimensional arrangement of its ligands, the underlying electronic structure that dictates this geometry, and the practical implications of its structural characteristics for researchers in chemistry and drug development.

Introduction: A Foundational Iron(II) Complex

Dichlorotetrakis(pyridine)iron(II) is a yellow, crystalline solid that serves as a prominent example of a transition metal pyridine complex.[2][3] Its significance stems from several key attributes:

-

Well-Defined Structure: The complex possesses a stable and predictable geometry, making it an ideal starting material for the synthesis of more intricate iron-based compounds.[1][3]

-

Catalytic Precursor: It is a valuable precursor for generating iron catalysts utilized in a variety of organic transformations, including hydrosilylation and cross-coupling reactions.[1][3]

-

Model System: Its straightforward electronic configuration and structure make it an excellent model for fundamental studies in coordination chemistry, magnetochemistry, and ligand field theory.[3]

The central focus of this guide is the molecular geometry, which has been unequivocally determined through single-crystal X-ray crystallography to be a trans-octahedral arrangement.[2][4][5] This geometry is the cornerstone of its reactivity and physical properties.

Synthesis and Handling: The Imperative of an Inert Atmosphere

The synthesis of dichlorotetrakis(pyridine)iron(II) is conceptually straightforward, typically involving the reaction of anhydrous iron(II) chloride with an excess of pyridine.[1][2][6] However, the experimental success hinges on the rigorous exclusion of oxygen and moisture.

Causality of Experimental Choices: The iron(II) center (Fe²⁺) is susceptible to oxidation to the iron(III) state (Fe³⁺) in the presence of atmospheric oxygen.[3] Such oxidation would result in a different complex with altered geometry, magnetic properties, and reactivity. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glove box techniques to ensure the integrity of the target Fe(II) complex.[1]

Experimental Protocol: Synthesis

A detailed workflow for the synthesis of dichlorotetrakis(pyridine)iron(II) is presented below.

Caption: Synthetic workflow for Dichlorotetrakis(pyridine)iron(II).

Step-by-Step Methodology:

-

Preparation: Anhydrous iron(II) chloride is added to a Schlenk flask equipped with a magnetic stir bar. The flask is evacuated and backfilled with argon or nitrogen three times.

-

Reaction: An excess of dry, degassed pyridine is added to the flask. The reaction is typically exothermic.[6] The mixture is stirred at room temperature, leading to the formation of a yellow precipitate.

-

Isolation: The yellow solid product is isolated by filtration under an inert atmosphere.

-

Purification: The product is washed with a minimal amount of an anhydrous solvent in which the complex is insoluble (like diethyl ether) to remove excess pyridine.

-

Drying: The final product is dried under high vacuum to yield pure, yellow crystals of FeCl₂(py)₄.

Molecular Geometry and Structural Elucidation

The definitive method for determining the precise three-dimensional structure of crystalline compounds is single-crystal X-ray diffraction.

X-ray Crystallographic Analysis

Multiple X-ray diffraction studies have confirmed that dichlorotetrakis(pyridine)iron(II) adopts a trans-octahedral geometry .[4][5] In this arrangement, the central iron(II) ion is coordinated to six ligands.

-

Equatorial Plane: Four nitrogen atoms from the pyridine ligands occupy the four equatorial positions.

-

Axial Positions: The two chloride ions are located at the axial positions, opposite to each other (180° apart), leading to the trans configuration.[2][4]

The molecule possesses 222 symmetry.[4] This trans arrangement is also observed in the analogous cobalt(II) and nickel(II) complexes, CoCl₂(py)₄ and NiCl₂(py)₄, with which the iron complex is isotypic.[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dichlorotetrakis(pyridine)iron(II) - Wikipedia [en.wikipedia.org]

- 3. Buy Dichlorotetrakis(pyridine)iron | 15138-92-8 [smolecule.com]

- 4. "Crystal and Molecular Structures of Trans-tetrakis(pyridine)dichloroir" by Gary J. Long and Peter J. Clarke [scholarsmine.mst.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

electronic configuration of dichlorotetrakis(pyridine)iron(II)

An In-depth Technical Guide to the Electronic Configuration of Dichlorotetrakis(pyridine)iron(II)

Introduction and Significance

Dichlorotetrakis(pyridine)iron(II), with the chemical formula FeCl₂(C₅H₅N)₄, is a coordination complex that serves as a cornerstone in the study of transition metal chemistry.[1][2] This yellow, crystalline solid is a prominent example of a transition metal pyridine complex and is frequently utilized as an anhydrous precursor for the synthesis of other iron complexes and catalysts.[1][3] Its well-defined geometry and accessible electronic states make it an excellent model system for understanding the principles of ligand field theory, magnetic properties, and reactivity in coordination compounds. This guide provides a detailed examination of its electronic configuration, grounded in fundamental principles and experimental evidence.

Molecular Structure and Coordination Geometry

The foundational step in determining the electronic configuration of any coordination complex is to establish its molecular structure. High-resolution X-ray crystallography has unequivocally determined that dichlorotetrakis(pyridine)iron(II) adopts a trans-octahedral geometry .[1][2][4]

In this arrangement:

-

The central iron(II) ion (Fe²⁺) lies at the heart of the complex.

-

Four pyridine (py) ligands are coordinated to the iron center in the equatorial plane.

-

Two chloride (Cl⁻) ligands occupy the axial positions, situated 180° apart from each other, leading to the trans designation.[1][4]

The individual molecules are well-isolated within the crystal lattice, with minimal intermolecular contact.[4] This defined and symmetric structure is crucial for the predictable splitting of the metal's d-orbitals.

Caption: Fig. 1: Trans-octahedral geometry of FeCl₂(py)₄.

Derivation of the Electronic Configuration

The electronic configuration of the central iron ion is dictated by a combination of its oxidation state and the influence of the surrounding ligands, a phenomenon best described by Ligand Field Theory.

Oxidation State and Electron Count of the Metal Ion

The complex is neutral. The four pyridine ligands are neutral molecules, while the two chloride ligands each carry a -1 charge. To maintain charge neutrality, the iron center must possess a +2 charge.

-

Iron(II) ion (Fe²⁺): When forming an ion, transition metals lose their outermost valence electrons first. Therefore, the two 4s electrons are removed, yielding the configuration [Ar] 3d⁶ .[7][8][9]

This means we must account for the arrangement of six electrons within the 3d orbitals.

Ligand Field Effects in an Octahedral Environment

In the presence of the six ligands arranged octahedrally, the five degenerate d-orbitals of the Fe²⁺ ion are split into two distinct energy levels:

-

A lower-energy triplet, designated t₂g (dxy, dxz, dyz).

-

A higher-energy doublet, designated e g (dx²-y², dz²).

The energy separation between these levels is known as the crystal field splitting energy (Δo).[10] The magnitude of Δo is determined by the "strength" of the ligands, as organized in the spectrochemical series .[11][12][13]

-

Chloride (Cl⁻): Positioned on the weak-field end of the series.[11][14]

-

Pyridine (py): Considered a ligand of intermediate strength. It is a moderate σ-donor and a weak π-acceptor.[2][15] Its field strength is greater than that of water but significantly less than strong-field ligands like cyanide (CN⁻).[11][12][16]

The combined effect of four intermediate pyridine ligands and two weak chloride ligands results in a relatively small crystal field splitting energy (Δo).

High-Spin vs. Low-Spin Configuration

For a d⁶ metal ion like Fe²⁺, the six d-electrons can be arranged in two possible ways, depending on the relationship between the splitting energy (Δo) and the electron pairing energy (P), which is the energy cost of placing two electrons in the same orbital.

-

Low-Spin: Occurs when Δo > P (strong-field ligands). The energy gain from placing electrons in the lower t₂g orbitals is greater than the energy cost of pairing them. All six electrons occupy the t₂g orbitals, resulting in the configuration t₂g⁶ e g⁰ .

-

High-Spin: Occurs when Δo < P (weak-field ligands). The energy cost of pairing electrons is greater than the splitting energy. Electrons will singly occupy all available orbitals (both t₂g and e g) before pairing, following Hund's rule. This results in the configuration t₂g⁴ e g² .[2]

For dichlorotetrakis(pyridine)iron(II), the ligand field is insufficiently strong to overcome the pairing energy.[2] Consequently, the complex adopts a high-spin configuration .[1][2][3]

The final electronic configuration of the Fe(II) center is therefore t₂g⁴ e g² .

Caption: Fig. 2: High-spin vs. low-spin configurations for a d⁶ ion.

Physicochemical Consequences and Experimental Validation

The t₂g⁴ e g² electronic configuration directly dictates the observable properties of the complex, providing a self-validating system where theoretical predictions align with experimental data.

Magnetic Properties

The high-spin configuration results in four unpaired electrons (two in the t₂g set and two in the e g set). This abundance of unpaired electrons renders the complex paramagnetic .[3] This property can be quantitatively confirmed through magnetic susceptibility measurements, which would show a strong attraction to an external magnetic field, consistent with four unpaired spins.

Reactivity and Lability

High-spin iron(II) complexes are typically classified as labile , meaning they undergo ligand substitution reactions at a rapid rate.[2] The presence of electrons in the antibonding e g orbitals (which point directly at the ligands) weakens the metal-ligand bonds, facilitating the dissociation and association of ligands.[2] This property is key to its use as a precursor in synthetic chemistry.[3]

Redox Behavior

The Fe(II) center (d⁶) can be oxidized to Fe(III) (d⁵).[3] The stability of this redox process is modulated by the pyridine and chloride ligands. The moderate σ-donor strength of pyridine helps to stabilize the Fe(II) state, but oxidation can be readily achieved with appropriate reagents.[3]

Summary of Core Properties

| Property | Description |

| Chemical Formula | FeCl₂(C₅H₅N)₄[1][2] |

| Common Name | Dichlorotetrakis(pyridine)iron(II) |

| Appearance | Yellow Solid[1][2] |

| Coordination Geometry | Trans-Octahedral[1][2][4] |

| Iron Oxidation State | +2 (Fe²⁺)[2][3] |

| d-Electron Count | d⁶[2][7] |

| Ligand Field | Weak-to-Intermediate |

| Spin State | High-Spin[1][2][3] |

| Electronic Configuration | t₂g⁴ e g² |

| Unpaired Electrons | 4 |

| Magnetic Property | Paramagnetic[3] |

| Reactivity Profile | Labile[2] |

Conclusion

The is definitively established as high-spin d⁶ (t₂g⁴ e g²) . This outcome is a direct consequence of its trans-octahedral geometry and the weak-to-intermediate field strength exerted by its four pyridine and two chloride ligands, which results in a crystal field splitting energy that is insufficient to overcome electron pairing energy. This configuration accurately predicts the complex's paramagnetic behavior and labile nature, making it a textbook example of the principles of ligand field theory in action.

References

-

Title: Dichlorotetrakis(pyridine)iron(II) - Wikipedia. Source: Wikipedia, URL: [Link]

-

Title: Iron (II) Electron Configuration. Source: Reddit, URL: [Link]

-

Title: CC10. Spectrochemical Series. Source: Chemistry LibreTexts, URL: [Link]

-

Title: Spectrochemical series. Source: Grokipedia, URL: [Link]

-

Title: Spectrochemical series. Source: EPFL Graph Search, URL: [Link]

-

Title: Spectrochemical series - Wikipedia. Source: Wikipedia, URL: [Link]

-

Title: Electron Configuration of Fe2+ and Fe3+. Source: YouTube, URL: [Link]

-

Title: What is the Fe2+ electron configuration? Source: Quora, URL: [Link]

-

Title: DICHLOROTETRAKIS(PYRIDINE)IRON. Source: ChemBK, URL: [Link]

-

Title: 11.6: Spectrochemical Series. Source: Chemistry LibreTexts, URL: [Link]

-

Title: Crystal and Molecular Structures of Trans-tetrakis(pyridine)dichloroiron(II). Source: Scholars' Mine, URL: [Link]

-

Title: Transition metal pyridine complexes - Wikipedia. Source: Wikipedia, URL: [Link]

-

Title: Dichlorotetrakis(pyridine)iron. Source: AMERICAN ELEMENTS, URL: [Link]

-

Title: Electronic Configuration Of Iron. Source: BYJU'S, URL: [Link]

-

Title: Iron Fe 2+ an ion - Periodic Table. Source: Online manual K-Tree, URL: [Link]

-

Title: Spectrochemical Series- Definition and applications in Crystal field theory. Source: Allen, URL: [Link]

-

Title: 1.3: Spectrochemical Series. Source: Chemistry LibreTexts, URL: [Link]

Sources

- 1. Dichlorotetrakis(pyridine)iron(II) - Wikipedia [en.wikipedia.org]

- 2. Buy Dichlorotetrakis(pyridine)iron | 15138-92-8 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. "Crystal and Molecular Structures of Trans-tetrakis(pyridine)dichloroir" by Gary J. Long and Peter J. Clarke [scholarsmine.mst.edu]

- 5. americanelements.com [americanelements.com]

- 6. byjus.com [byjus.com]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. Spectrochemical Series- Definition and applications in Crystal field theory. [allen.in]

- 11. coordination chemistry [employees.csbsju.edu]

- 12. grokipedia.com [grokipedia.com]

- 13. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 14. Spectrochemical series - Wikipedia [en.wikipedia.org]

- 15. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Dichlorotetrakis(pyridine)iron(II)

CAS Number: 15138-92-8

Abstract: This document provides a comprehensive technical overview of dichlorotetrakis(pyridine)iron(II), a pivotal coordination complex in synthetic and catalytic chemistry. With the CAS number 15138-92-8, this compound serves as a foundational precursor for a diverse array of iron-based catalysts and as an exemplary model for studying the principles of coordination chemistry.[1] This guide delves into its physicochemical properties, structural characteristics, synthesis, and analytical validation. Furthermore, it explores its reactivity, mechanistic pathways, and broad applications in catalysis and its potential relevance to drug discovery programs. The protocols and insights contained herein are curated for researchers, scientists, and professionals in drug development, emphasizing experimental rationale and robust, self-validating methodologies.

Section 1: Core Physicochemical and Structural Characteristics

Dichlorotetrakis(pyridine)iron(II), with the chemical formula FeCl₂(C₅H₅N)₄, is a yellow, solid coordination complex that is a cornerstone of transition metal chemistry.[2][3] Its utility stems from a combination of a well-defined structure, predictable reactivity, and the accessibility of its iron(II) center.

Molecular Structure and Electronic Configuration

X-ray crystallography studies have unequivocally established the molecular geometry of dichlorotetrakis(pyridine)iron(II). The central iron(II) atom is six-coordinate, adopting a distorted octahedral configuration.[4] The four pyridine ligands occupy the equatorial positions, while the two chloride ions are situated in a mutually trans arrangement at the axial positions.[2][3]

The electronic structure is dictated by the d⁶ configuration of the iron(II) center.[2] In the presence of the weak-field pyridine and chloride ligands, the crystal field stabilization energy is insufficient to overcome the electron pairing energy, resulting in a high-spin configuration .[1][2][3] This electronic arrangement, with four unpaired electrons, is fundamental to its magnetic properties and its reactivity, rendering the complex labile and prone to ligand substitution.[2] The magnetic moment approaches the spin-only value of 4.90 Bohr magnetons.[2]

Caption: Molecular structure of trans-dichlorotetrakis(pyridine)iron(II).

Physicochemical Properties

The compound's physical and chemical properties are summarized in the table below. Its high melting point indicates significant thermal stability. However, its primary handling challenge is not thermal decomposition but its sensitivity to atmospheric oxygen, which can oxidize the iron(II) center.

| Property | Value | Reference |

| CAS Number | 15138-92-8 | [5][6][7] |

| Molecular Formula | C₂₀H₂₀Cl₂FeN₄ | [3][5][6] |

| Molecular Weight | 443.15 g/mol | [3][5] |

| Appearance | Yellow solid/powder | [2][3] |

| Melting Point | >300 °C | [5][6][7] |

| Geometry | Octahedral (trans) | [1][3] |

| Spin State | High-spin (d⁶) | [1][2][3] |

| Solubility | Soluble in polar aprotic solvents (e.g., acetonitrile) | [1] |

Section 2: Synthesis and Purification

The synthesis of dichlorotetrakis(pyridine)iron(II) is a standard procedure in inorganic chemistry, involving the direct reaction of anhydrous iron(II) chloride with an excess of pyridine.[3][8] The causality behind the experimental choices is critical: using an excess of pyridine drives the coordination reaction to completion, and maintaining strictly inert and anhydrous conditions is paramount to prevent the formation of iron(III) oxides or hydroxides.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. Successful execution under inert conditions will yield a vibrant yellow product; a brownish tint indicates oxidation and compromises the material's utility as a precursor.

Reagents & Equipment:

-

Anhydrous Iron(II) Chloride (FeCl₂)

-

Anhydrous Pyridine (py)

-

Anhydrous Methanol or Tetrahydrofuran (THF) for washing/recrystallization

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Cannula or syringe for liquid transfer

-

Schlenk flask and filter frit

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble and flame-dry all glassware. Place anhydrous FeCl₂ (1.0 eq) into a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reaction Initiation: Under a positive pressure of inert gas, add an excess of anhydrous pyridine (typically >4.0 eq) via cannula or syringe. The reaction is exothermic, and a color change to a yellow suspension should be observed immediately.[8]

-

Reaction Completion: Stir the resulting slurry vigorously at room temperature for 1-2 hours to ensure complete coordination. The volume of the solid will appear to increase as the pyridine ligands attach to the iron centers.[8]

-

Isolation: Isolate the yellow solid product by filtration through a Schlenk filter frit under inert atmosphere.

-

Washing: Wash the product with a small amount of cold, anhydrous solvent (e.g., THF) to remove excess pyridine.

-

Purification (Recrystallization): For high-purity material, recrystallization from a minimal amount of hot, anhydrous acetonitrile or THF is recommended.[1]

-

Drying and Storage: Dry the final product under high vacuum to remove all residual solvent. Store the resulting yellow powder in a glovebox or a sealed Schlenk tube under an inert atmosphere.

Caption: Workflow for the synthesis of dichlorotetrakis(pyridine)iron(II).

Section 3: Analytical Characterization

Validating the identity, purity, and structure of the synthesized complex is crucial. Each analytical technique provides a unique piece of the puzzle, and together they confirm the successful synthesis of the target compound.

| Technique | Purpose & Expected Result |

| Infrared (IR) Spectroscopy | Confirms coordination of pyridine. Look for shifts in the C-N stretching bands to ~1600 cm⁻¹ compared to free pyridine.[1] |

| UV-Vis Spectroscopy | Identifies d-d electronic transitions characteristic of the high-spin Fe(II) octahedral complex.[1] |

| Magnetic Susceptibility | Confirms the high-spin d⁶ electronic state. The measured magnetic moment should be close to the theoretical spin-only value of 4.90 µB.[2] |

| Single-Crystal X-ray Diffraction | Provides definitive structural elucidation, confirming the trans-octahedral geometry and providing precise bond lengths and angles.[1][3] |

| Elemental Analysis | Confirms the stoichiometric formula (C₂₀H₂₀Cl₂FeN₄) by quantifying the percentage of C, H, and N.[1] |

Section 4: Chemical Reactivity and Mechanistic Insights

The chemical utility of dichlorotetrakis(pyridine)iron(II) is rooted in its reactivity, specifically the lability of its pyridine ligands.

Ligand Substitution Dynamics

As a high-spin iron(II) system, the complex is classified as labile, meaning it undergoes rapid ligand exchange.[2] This is a direct consequence of its electronic structure; the occupation of the anti-bonding eg orbitals weakens the Fe-N bonds, facilitating ligand dissociation. The predominant mechanism for ligand substitution follows a dissociative interchange (Id) pathway .[2] In this concerted process, the breaking of the existing Fe-N bond is the primary energetic barrier, occurring almost simultaneously with the formation of a new bond with an incoming ligand.[2] This lability is the key feature that allows it to serve as a versatile precursor; the pyridine ligands can be readily displaced by other ligands to generate new iron complexes with tailored properties.[1]

Section 5: Applications in Research and Development

The compound is rarely the end product but rather a critical starting material. Its applications span catalysis, fundamental chemical research, and have potential implications in medicinal chemistry.

Precursor for Homogeneous Catalysis

This complex is a premier starting material for generating well-defined, iron-based homogeneous catalysts.[1][2] Iron catalysis is a field of intense interest due to iron's low cost, low toxicity, and environmental benignity compared to precious metals like palladium or platinum.[1][9] The complex serves as a soluble, anhydrous source of Fe(II) that can be modified in situ or used to synthesize more elaborate catalytic systems for reactions such as:

-

Hydrosilylation: Catalyzing the addition of Si-H bonds across double or triple bonds.[1][2]

-

Cross-Coupling Reactions: Forming new carbon-carbon bonds.[1][9]

-

Hydrogenation and Hydroformylation: Used to generate catalysts for the reduction of unsaturated compounds.[2]

Caption: Role as a precursor for generating diverse catalytic species.

Model Compound in Coordination Chemistry

Its well-defined structure and straightforward electronic configuration make it an ideal model system for investigating fundamental concepts in coordination chemistry, including:

-

Bonding interactions between a central metal ion and its ligands.[2]

-

The influence of the ligand field on spin states and magnetic properties.[2]

-

The kinetics and mechanisms of ligand substitution reactions.

Relevance to Drug Development

While not a drug itself, its components and structural motifs are highly relevant to medicinal chemistry. The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions, often improving metabolic stability and binding affinity.[10] Furthermore, iron complexes are being explored for various therapeutic applications.[11] Therefore, dichlorotetrakis(pyridine)iron(II) can serve as a valuable starting material for synthesizing novel iron-pyridine complexes for screening in drug discovery programs, particularly those targeting pathways involving iron metabolism or requiring metal-coordinating pharmacophores.[1]

Section 6: Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

-

Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood or glovebox, to avoid inhalation of dust.[12][13] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from moisture.[12]

-

Hazards: The compound is an irritant to the skin, eyes, and respiratory system.[3][6][13]

| GHS Pictogram | Hazard Code | Hazard Statement |

| GHS07: Exclamation Mark | H315 | Causes skin irritation.[3][13] |

| GHS07: Exclamation Mark | H319 | Causes serious eye irritation.[3][13] |

| GHS07: Exclamation Mark | H335 | May cause respiratory irritation.[3][13] |

Conclusion

Dichlorotetrakis(pyridine)iron(II) is more than a simple coordination complex; it is a versatile and enabling tool for chemical innovation. Its well-understood properties, accessible synthesis, and predictable reactivity make it an indispensable precursor for the development of sustainable, iron-based catalysts and a valuable model for academic research. As the fields of green chemistry and metallodrug discovery continue to expand, the importance of foundational, well-characterized precursors like dichlorotetrakis(pyridine)iron(II) will only grow, providing a reliable entry point for the synthesis of novel and functional materials.

References

-

Dichlorotetrakis(pyridine)iron(II) - Wikipedia. Wikipedia. [Link]

-

Synthesis of Dichlorotetrakis(pyridine) Iron (II) [FeCl2(py)4] - YouTube. YouTube. [Link]

-

DICHLOROTETRAKIS(PYRIDINE)IRON - ChemBK. ChemBK. [Link]

-

Crystal and molecular structures of trans-tetrakis(pyridine)dichloroiron(II), -nickel(II), and -cobalt(II) and trans-tetrakis(pyridine)dichloroiron(II) monohydrate - ACS Publications. ACS Publications. [Link]

-

RETRACTED: trans-Tetrakis(pyridine)dichloroiron(II) as catalyst for Suzuki cross-coupling in ethanol and water | Request PDF - ResearchGate. ResearchGate. [Link]

-

Chemistry:Transition metal pyridine complexes - HandWiki. HandWiki. [Link]

-

Synthesis of Iron(II) Octachlorotetrapyrazinoporphyrazine, Molecular Structure and Optical Properties of the (X-−) FeTPyzPACl. Chem-Station. [Link]

-

Dichlorotetrakis(pyridine)iron | AMERICAN ELEMENTS ®. American Elements. [Link]

-

Dichlorotetrakis(pyridine)iron,CAS : 15138-92-8. ChemScence. [Link]

-

Synthesis, structural characterization, and magnetic studies of polynuclear iron complexes with a new disubstituted pyridine ligand - PubMed. PubMed. [Link]

-

An iron(ii)-based metalloradical system for intramolecular amination of C(sp2)–H and C(sp3)–H bonds: synthetic applications and mechanistic studies - PMC - NIH. National Institutes of Health. [Link]

-

Characterization of Fe-py2N2 complexes as C-C coupling catalysts | Poster Board #915. American Chemical Society. [Link]

-

Iron(ii) complexes of 2-mercaptopyridine as rubredoxin site analogues - RSC Publishing. Royal Society of Chemistry. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. National Institutes of Health. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy Dichlorotetrakis(pyridine)iron | 15138-92-8 [smolecule.com]

- 3. Dichlorotetrakis(pyridine)iron(II) - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DICHLOROTETRAKIS(PYRIDINE)IRON CAS#: 15138-92-8 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. DICHLOROTETRAKIS(PYRIDINE)IRON | 15138-92-8 [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Characterization of Fe-py2N2 complexes as C-C coupling catalysts | Poster Board #915 - American Chemical Society [acs.digitellinc.com]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An iron(ii)-based metalloradical system for intramolecular amination of C(sp2)–H and C(sp3)–H bonds: synthetic applications and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aldon-chem.com [aldon-chem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

physical and chemical properties of dichlorotetrakis(pyridine)iron(II)

An In-Depth Technical Guide to the Physical and Chemical Properties of trans-Dichlorotetrakis(pyridine)iron(II)

Authored by: Gemini, Senior Application Scientist

Abstract

trans-Dichlorotetrakis(pyridine)iron(II), with the chemical formula FeCl₂(C₅H₅N)₄, is a cornerstone coordination complex in inorganic synthesis and catalysis research. This yellow, crystalline solid serves as a versatile and anhydrous precursor for a myriad of iron-based catalysts and novel materials. Its well-defined trans-octahedral geometry, coupled with the labile nature of its pyridine ligands, makes it an ideal model system for studying fundamental principles of coordination chemistry, including ligand substitution kinetics and electronic structure. This guide provides a comprehensive overview of its synthesis, structural characteristics, and key physicochemical properties, offering valuable insights for researchers in chemistry and drug development.

Core Physicochemical and Structural Properties

Dichlorotetrakis(pyridine)iron(II) is an air-sensitive, yellow solid that is sparingly soluble in common organic solvents. Its core properties are summarized in Table 1.

Table 1: Core Physicochemical Properties of trans-Dichlorotetrakis(pyridine)iron(II)

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₂₀H₂₀Cl₂FeN₄ | [1][2] |

| Molecular Weight | 443.15 g/mol | [1][2] |

| Appearance | Yellow solid | [1][2] |

| CAS Number | 15138-92-8 | [2] |

| Geometry | Octahedral (trans) | [1][2][3] |

| Spin State | High-spin (S=2) | [4][5][6] |

| Melting Point | >300 °C (decomposes) | [7] |

| Density | 1.351 g/cm³ |[2] |

Synthesis and Handling

The synthesis of trans-FeCl₂(py)₄ is straightforward but requires rigorous exclusion of air and moisture to prevent the oxidation of the iron(II) center.[2] The primary method involves the direct reaction of anhydrous ferrous chloride with an excess of pyridine.[2]

Causality in Synthetic Protocol

The choice of anhydrous iron(II) chloride is critical; hydrated forms will lead to the formation of the monohydrate complex or other aqua species. Pyridine serves as both a ligand and the reaction solvent, with the excess ensuring the reaction equilibrium favors the formation of the tetrakis(pyridine) complex. The reaction is exothermic and proceeds readily at room temperature.[8] Due to the compound's sensitivity to oxidation, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Detailed Synthetic Protocol

-

Preparation: Add anhydrous iron(II) chloride (1.0 g, 7.89 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times.

-

Reaction: Under a positive pressure of inert gas, add an excess of dry, distilled pyridine (~15-20 mL) via syringe.

-

Stirring: Stir the resulting slurry at room temperature. The reaction is typically complete within 1-2 hours, indicated by the formation of a vibrant yellow precipitate.

-

Isolation: Isolate the yellow solid by filtration under inert atmosphere using a Schlenk filter cannula or by centrifugation in a glovebox.

-

Washing: Wash the product with a small amount of dry diethyl ether or hexane to remove excess pyridine.

-

Drying: Dry the product under vacuum to yield pure trans-dichlorotetrakis(pyridine)iron(II).

Solid-State Structure and Crystallography

The definitive molecular structure of trans-FeCl₂(py)₄ was determined by single-crystal X-ray diffraction.[3] The complex crystallizes in the tetragonal I4₁/acd space group. The iron(II) center is octahedrally coordinated, with the two chloride ligands occupying positions trans to each other, and the four pyridine ligands arranged in the equatorial plane.[2][3] The pyridine rings are tilted with respect to the equatorial plane.[3] A monohydrate version of the complex is also known to exist.[2][3]

Figure 1: Molecular structure of trans-dichlorotetrakis(pyridine)iron(II).

Key crystallographic data and bond parameters are summarized in Table 2. The Fe-N and Fe-Cl bond lengths are typical for high-spin iron(II) complexes.[3]

Table 2: Selected Crystallographic Data for trans-FeCl₂(py)₄

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | [3] |

| Space Group | I4₁/acd | [3] |

| a, b (Å) | 15.9 | [3] |

| c (Å) | 17.1 | [3] |

| Fe-Cl bond length (Å) | 2.430(3) | [3] |

| Fe-N bond length (Å) | 2.229(6) | [3] |

| Cl-Fe-Cl angle (°) | 180 | [3] |

| N-Fe-N angles (°) | ~90 and 180 |[3] |

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the identity, purity, and electronic structure of the complex.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful tool for probing the oxidation state and spin state of iron centers. The spectrum for a high-spin Fe(II) complex like trans-FeCl₂(py)₄ is expected to show a doublet at room temperature.[5]

-

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus. For high-spin octahedral Fe(II) compounds, isomer shifts are typically large and positive, generally falling in the range of +0.9 to +1.3 mm/s (relative to iron foil at room temperature).[9] This reflects the relatively low s-electron density due to the shielding effect of the d-electrons.

-

Quadrupole Splitting (ΔEₐ): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient (EFG) at the nucleus. For a high-spin d⁶ configuration (t₂g⁴ eg²), the EFG is generated by the "extra" electron in the t₂g orbitals and the lattice contribution from the ligands. A significant quadrupole splitting is expected, often in the range of 2.0 to 3.5 mm/s, although the exact value is sensitive to distortions from perfect octahedral symmetry.[9]

Electronic (UV-Visible) Spectroscopy

The electronic spectrum provides insight into the d-orbital energies. As a high-spin d⁶ complex, spin-allowed d-d transitions are not expected. The observed weak absorptions are typically assigned to spin-forbidden transitions.

Table 3: Electronic Absorption Data

| λₘₐₓ (nm) | Assignment | Reference |

|---|---|---|

| ~450 | Spin-forbidden d-d transitions | [4] |

| ~320 | Ligand-to-Metal Charge Transfer (LMCT) |[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the coordination of the pyridine ligands. Upon coordination to the iron center, the vibrational modes of the pyridine ring are perturbed. Specific shifts in C-N stretching bands are indicative of successful complexation.[4]

Table 4: Key Infrared Spectral Shifts upon Pyridine Coordination

| Vibrational Mode | Free Pyridine (cm⁻¹) | Coordinated Pyridine (cm⁻¹) | Reference |

|---|---|---|---|

| Ring Deformation | 403 | ~420 | [3] |

| Ring Deformation | 601 | ~625 | [3] |

| C=N/C=C Stretch | 1578 | ~1600 |[3] |

Magnetic and Electronic Properties

The magnetic properties of trans-FeCl₂(py)₄ are dictated by its d⁶ electronic configuration. In an octahedral field created by four pyridine and two chloride ligands, the crystal field splitting energy (Δₒ) is smaller than the electron spin pairing energy (P).[8] This results in the electrons maximizing their spin multiplicity, leading to a high-spin configuration (t₂g⁴ eg²) with four unpaired electrons.[8]

This high-spin nature gives rise to strong paramagnetism. The effective magnetic moment (µₑₒₒ) can be predicted by the spin-only formula: µₛ.ₒ. = √[n(n+2)] where n is the number of unpaired electrons. For n=4, the calculated spin-only magnetic moment is 4.90 Bohr magnetons (B.M.). Experimental measurements using techniques like SQUID magnetometry confirm this, with typical values around 5.0 B.M.[4]

Thermal Analysis

-

Ligand Dissociation: The initial decomposition step, typically occurring between ~150-300 °C, involves the sequential loss of the four pyridine ligands. This may occur in one or more steps.

-

Salt Decomposition: Following the loss of all pyridine ligands, the remaining anhydrous iron(II) chloride (FeCl₂) will decompose at higher temperatures, eventually forming iron oxides if heated in an air atmosphere.